molecular formula C11H13N3OS2 B2558720 2-(Methylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine CAS No. 33548-43-5

2-(Methylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine

Cat. No. B2558720
CAS RN: 33548-43-5
M. Wt: 267.37
InChI Key: ZKBCQBSOBYLQKT-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Methylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine” are not explicitly mentioned in the available resources .

Scientific Research Applications

Synthesis and Biological Activity

Pyrimidine derivatives are known for their wide range of biological activities, which include anti-inflammatory, anticancer, antiviral, and antibacterial properties. The synthesis and characterization of these compounds, including substituted tetrahydropyrimidine derivatives, have shown significant in vitro anti-inflammatory activity, highlighting the potential of these molecules in designing leads for anti-inflammatory drugs (Gondkar, Deshmukh, & Chaudhari, 2013).

Anticancer Properties

Research developments in pyrimidines have emphasized their anticancer properties. These compounds exhibit their cell-killing effects through various mechanisms, suggesting their potential to interact with different enzymes, targets, or receptors. The structure-activity relationships (SARs) of these compounds have been thoroughly studied, indicating a promising direction for the synthesis of novel pyrimidine analogs with enhanced anti-inflammatory activities and minimal toxicity (Kaur, Prabhkirat Kaur, Sharma, Singh, Mehndiratta, Bedi, & Nepali, 2014).

Optical and Electroluminescent Materials

The incorporation of pyrimidine fragments into π-extended conjugated systems has been found valuable for creating novel optoelectronic materials. These materials are being explored for their applications in organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs, showcasing the versatility of pyrimidine derivatives in the field of materials science (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Optical Sensors

Pyrimidine derivatives have also been utilized as exquisite sensing materials due to their ability to form coordination as well as hydrogen bonds, making them suitable for use as sensing probes. This application is particularly significant in the development of optical sensors, where pyrimidine-based compounds have been employed for their sensitivity and selectivity (Jindal & Kaur, 2021).

Anti-Alzheimer's Agents

The structure-activity relationship-based medicinal perspectives of pyrimidine derivatives have been extensively studied for their potential as anti-Alzheimer's agents. These studies underscore the importance of pyrimidine scaffolds in the development of therapeutics targeting neurological disorders, highlighting the versatility and promise of pyrimidine derivatives in medicinal chemistry (Das, Akbar, Ahmed, Dewangan, Iqubal, Pottoo, & Joseph, 2021).

Safety and Hazards

The safety and hazards associated with “2-(Methylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine” are not explicitly mentioned in the available resources .

Future Directions

The future directions of “2-(Methylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine” are not explicitly mentioned in the available resources .

properties

IUPAC Name

4-(2-methylsulfanylthieno[3,2-d]pyrimidin-4-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS2/c1-16-11-12-8-2-7-17-9(8)10(13-11)14-3-5-15-6-4-14/h2,7H,3-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKBCQBSOBYLQKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C(=N1)N3CCOCC3)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901326513
Record name 4-(2-methylsulfanylthieno[3,2-d]pyrimidin-4-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901326513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819507
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

33548-43-5
Record name 4-(2-methylsulfanylthieno[3,2-d]pyrimidin-4-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901326513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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